molecular formula C42H78NaO10P- B12355007 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt

Cat. No.: B12355007
M. Wt: 797.0 g/mol
InChI Key: YBQBWNNQFRRICZ-ZGWGUCJNSA-M
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique properties. This compound is a derivative of glycerol, containing two oleoyl chains and a phospho-rac-glycerol group, which makes it an important component in the study of lipid bilayers and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt typically involves the esterification of glycerol with oleic acid to form 1,2-dioleoyl-sn-glycerol. This intermediate is then reacted with phosphoric acid and a halogenating agent such as phosphorus trichloride to produce 1,2-dioleoyl-sn-glycero-3-phosphate. Finally, the phosphate group is converted to its sodium salt form through a reaction with a suitable base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into lipid bilayers. It influences membrane fluidity and permeability, which can affect the function of membrane-bound proteins and transporters. The presence of the oleoyl chains and the phospho-rac-glycerol group allows it to interact with various molecular targets, including small multidrug transporters, thereby altering substrate transport across membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
  • 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
  • 1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol sodium salt

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is unique due to its unsaturated oleoyl chains, which confer greater fluidity to lipid bilayers compared to saturated analogs. This property makes it particularly useful in studies requiring a more fluid membrane environment .

Properties

Molecular Formula

C42H78NaO10P-

Molecular Weight

797.0 g/mol

InChI

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/p-1/b19-17+,20-18+;

InChI Key

YBQBWNNQFRRICZ-ZGWGUCJNSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

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